5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
Trifluoromethyl groups (-CF3) are common in many pharmaceuticals and agrochemicals due to their ability to modify the chemical and biological properties of these compounds . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Compounds containing oxadiazole rings are known for their diverse biological activities.
Molecular Structure Analysis
The trifluoromethyl group has the formula -CF3 and is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.Chemical Reactions Analysis
The reactivity of trifluoromethyl groups and oxadiazole rings depends on their surrounding chemical environment. For instance, trifluoromethyl groups can participate in various reactions such as aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical And Chemical Properties Analysis
Trifluoromethyl groups are known for their high electronegativity and lipophilicity . These properties can influence the physical and chemical properties of the whole molecule, such as its acidity, basicity, and solubility.Scientific Research Applications
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms, including trifluoromethyl groups, in drug molecules has gained significant attention due to their impact on pharmacological properties. In the past 20 years, several FDA-approved drugs have contained the TFM group as a pharmacophore . Researchers have explored the synthesis and biological activities of this compound, aiming to develop novel drugs for various diseases and disorders.
H-Bond Catalysts
The 3,5-bis(trifluoromethyl)phenyl motif has been widely used in H-bond catalysts . Researchers have explored its role in promoting organic transformations and facilitating specific reactions through hydrogen bonding interactions. Investigating its catalytic potential further could yield valuable insights.
Computational Chemistry and Drug Design
Theoretical studies have examined the vibrational frequencies, geometric parameters, and electronic properties of fluoxetine derivatives containing the TFM group . These insights aid in designing new drug candidates with improved pharmacokinetics and therapeutic efficacy.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[[3-(trifluoromethyl)phenoxy]methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O2/c18-16(19,20)11-4-1-3-10(7-11)15-24-14(27-25-15)9-26-13-6-2-5-12(8-13)17(21,22)23/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHUNERVBXIZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)COC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
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